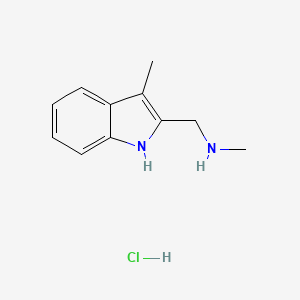

N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine hydrochloride

Vue d'ensemble

Description

N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C11H15ClN2 and its molecular weight is 210.70. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Mode of Action

A related compound has been shown to induce cell apoptosis, arrest cells in the g2/m phase, and inhibit polymerization of tubulin . This suggests that N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine hydrochloride may have similar effects, but further studies are required to confirm this.

Biochemical Pathways

The related compound mentioned earlier was found to affect the cell cycle and tubulin polymerization , suggesting that this compound may have similar effects on these pathways.

Result of Action

The related compound was found to induce cell apoptosis and inhibit tubulin polymerization , suggesting that this compound may have similar effects.

Activité Biologique

N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on recent studies and findings.

Synthesis

The synthesis of this compound involves several steps, typically starting from indole derivatives. The compound is characterized by its indole structure, which is known for various biological activities, including anticancer and antimicrobial properties.

Antiproliferative Effects

Recent studies have evaluated the antiproliferative activity of compounds related to this compound against various cancer cell lines. For instance, a derivative exhibited significant activity against HeLa, MCF-7, and HT-29 cancer cell lines with IC50 values of 0.52 µM, 0.34 µM, and 0.86 µM respectively, indicating strong potential for further development as a chemotherapeutic agent .

Antimalarial Activity

The compound has also been assessed for its antiplasmodial properties. In vitro studies showed that certain derivatives had IC50 values ranging from 4.00 µM to 35.36 µM against Plasmodium falciparum strains. The highest activity was noted in one derivative with a selectivity index greater than 10, indicating low toxicity to normal cells while effectively targeting the malaria parasite .

Mechanistic studies suggest that the antiproliferative effects may be linked to the induction of apoptosis and cell cycle arrest in the G2/M phase. Additionally, some compounds inhibit tubulin polymerization similarly to colchicine, which is a known mechanism for anticancer agents .

Case Study 1: Anticancer Activity

In a study involving this compound derivatives, researchers found that the most potent compound induced apoptosis in cancer cells through mitochondrial pathways and increased reactive oxygen species (ROS) levels. This indicates a potential for developing these compounds as new anticancer therapies .

Case Study 2: Antimalarial Efficacy

Another study investigated the efficacy of a related compound against chloroquine-resistant strains of Plasmodium falciparum. The results indicated that the compound not only inhibited parasite growth effectively but also demonstrated minimal hemolytic activity on human erythrocytes, confirming its safety profile .

Data Summary

| Activity Type | Cell Line/Organism | IC50 Value (µM) | Selectivity Index |

|---|---|---|---|

| Antiproliferative | HeLa | 0.52 | - |

| Antiproliferative | MCF-7 | 0.34 | - |

| Antiproliferative | HT-29 | 0.86 | - |

| Antimalarial | P. falciparum (D10) | < 2.86 | >10 |

| Antimalarial | P. falciparum (W2) | < 1.7 | >10 |

Applications De Recherche Scientifique

Medicinal Chemistry

N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine hydrochloride has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to new therapeutic agents targeting various diseases.

Anticancer Activity

Recent studies have evaluated the compound's antiproliferative effects against several cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). For instance, a derivative of this compound demonstrated significant cytotoxicity with IC50 values ranging from 0.34 μM to 0.86 μM across different cell lines, indicating its potential as a lead compound for anticancer drug development .

Neuropharmacology

The compound's indole structure suggests possible interactions with neurotransmitter systems, making it a candidate for exploring neuropharmacological applications. Research into its effects on serotonin receptors may reveal insights into its potential as an antidepressant or anxiolytic agent.

In vitro studies indicate that this compound may possess antimicrobial properties, making it relevant in the development of new antibiotics or antifungal agents .

Case Study 1: Antiproliferative Screening

A series of derivatives based on N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine were synthesized and screened for their antiproliferative activity against various cancer cell lines. Compound 7d , derived from this scaffold, exhibited the most potent activity against HeLa cells, inducing apoptosis and cell cycle arrest at G2/M phase .

Case Study 2: Neurotransmitter Interaction

Studies have shown that compounds related to N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine exhibit binding affinity to serotonin receptors. This suggests potential applications in treating mood disorders through modulation of serotonin pathways.

Propriétés

IUPAC Name |

N-methyl-1-(3-methyl-1H-indol-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2.ClH/c1-8-9-5-3-4-6-10(9)13-11(8)7-12-2;/h3-6,12-13H,7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJTOOGZUTRWLLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=CC=CC=C12)CNC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.